molecular formula C10H13N3O3S B2424725 N-(oxolan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide CAS No. 331982-47-9

N-(oxolan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide

Cat. No.: B2424725
CAS No.: 331982-47-9
M. Wt: 255.29
InChI Key: QTINBSWHEJEOQS-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure, which makes it an ideal candidate for drug development.

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) explored the synthesis and evaluation of various N-(thiazol-2-yl) benzamide derivatives for their anticancer activity. They found that several compounds exhibited moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.

Antimicrobial Activity

Research by Raval et al. (2012) demonstrated that derivatives of N-(thiazol-2-yl)oxamic acid showed significant antibacterial and antifungal activities. Another study by Narayana et al. (2004) synthesized new derivatives which displayed potential as antifungal agents.

Supramolecular Gelators

Yadav and Ballabh (2020) Yadav and Ballabh (2020) investigated N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. They found that specific derivatives displayed gelation behavior, influenced by methyl functionality and non-covalent interactions.

Green Chemistry Synthesis

A study by Horishny and Matiychuk (2020) demonstrated a green chemistry approach to synthesize N-(thiazol-2-yl)benzamides, using water as the reaction medium and achieving nearly quantitative yields.

Psychotropic Activity

Zablotskaya et al. (2013) Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl] derivatives which exhibited psychotropic, anti-inflammatory, and cytotoxic activities. They found marked sedative action and selective cytotoxic effects against tumor cell lines.

Antianaphylactic Agents

Hargrave et al. (1983) Hargrave et al. (1983) developed N-(thiazol-2-yl)oxamic acid derivatives as potent antiallergy agents. These compounds showed significant activity against allergic reactions in rat models.

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) Al-Soud et al. (2010) synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]} derivatives and evaluated their antiproliferative activity against various human tumor-derived cell lines. They also screened these compounds as inhibitors against HIV-1 and HIV-2.

Molecular Characterization and Biological Activity

Cakmak et al. (2022) Cakmak et al. (2022) synthesized and investigated a thiazole-based heterocyclic amide for its antimicrobial activity. The compound showed promising activity against a range of microorganisms.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h3,5,7H,1-2,4,6H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTINBSWHEJEOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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